Hinokiflavone

Description

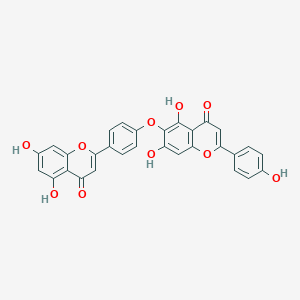

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHMFBJQJSTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172760 | |

| Record name | Hinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-36-9 | |

| Record name | Hinokiflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokiflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HINOKIFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF5VYC4NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hinokiflavone: A Technical Guide to its Natural Sources and Isolation from Selaginella tamariscina

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinokiflavone, a C-O-C type biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a specific focus on its isolation and purification from Selaginella tamariscina, a prominent botanical source. Detailed experimental protocols for extraction and chromatographic purification are presented, alongside quantitative data to inform laboratory-scale and potential scale-up operations. Furthermore, this guide elucidates the molecular mechanism of this compound's anti-inflammatory action through a diagrammatic representation of the implicated signaling pathways.

Natural Sources of this compound

This compound is a naturally occurring biflavonoid found in a variety of plant species, predominantly within the gymnosperms. It was first isolated from the leaves of the Japanese false cypress, Chamaecyparis obtusa[1]. Since its initial discovery, this compound has been identified in numerous other plants.

Key botanical sources of this compound include:

-

Selaginella tamariscina : A traditional Chinese medicine, this plant is a well-documented and significant source of this compound and other bioactive biflavonoids[1][2][3].

-

Juniperus species : Including Juniperus phoenicea and Juniperus rigida[1][3].

-

Platycladus orientalis : An evergreen coniferous tree[2][3].

Isolation of this compound from Selaginella tamariscina

Selaginella tamariscina is a widely utilized source for the isolation of this compound. The following sections detail the experimental methodologies for its extraction and purification.

Extraction Protocols

Various extraction techniques have been employed to isolate this compound from S. tamariscina. The choice of method can significantly impact the yield and purity of the final product.

This modern technique has been optimized for the efficient extraction of this compound and amentoflavone from S. tamariscina.

Experimental Protocol:

-

Plant Material Preparation: Air-dried S. tamariscina is crushed into a powder and sieved.

-

Extraction Solvent: An ionic liquid solution of [Bpy]BF4 at a concentration of 0.15 mol/L is prepared.

-

Solid-Liquid Ratio: The powdered plant material is mixed with the ionic liquid solvent at a ratio of 1:12 (g/mL)[1][5].

-

Ultrasonication: The mixture is subjected to ultrasonic extraction at a power of 280 W for 30 minutes[1][5].

-

Extraction Cycles: The extraction process is repeated for three cycles to maximize yield[1][5].

-

Post-Extraction Processing: The extract is filtered and the solvent is evaporated under reduced pressure to obtain the crude extract.

A more traditional approach involves the use of organic solvents.

Experimental Protocol:

-

Plant Material Preparation: 100 g of air-dried leaves of S. tamariscina are used[6].

-

Extraction: The plant material is boiled at 70°C for 24 hours with 500 mL of 50% ethanol. This extraction procedure is repeated twice[6].

-

Solvent Removal: The combined extracts are filtered, and the solvent is removed using a vacuum rotary evaporator[6].

-

Lyophilization: The resulting filtrate is lyophilized to yield a powdered extract, which can be stored at -20°C[6].

Quantitative Data on Extraction Yields

The efficiency of the extraction method is a critical parameter in the isolation of natural products. The following table summarizes the reported yields of this compound from S. tamariscina using different extraction methods.

| Extraction Method | Solvent/Reagent | Key Parameters | This compound Yield (mg/g of dry plant material) | Total Extract Yield (% w/w) | Reference |

| Ultrasonic-Assisted Ionic Liquid Extraction (UAILE) | 0.15 mol/L [Bpy]BF4 | Solid-liquid ratio: 1:12 g/mL, Ultrasonic power: 280 W, Time: 30 min, 3 cycles | 6.74 | Not Reported | [1][5] |

| Conventional Solvent Extraction | 50% Ethanol | Boiled at 70°C for 24 hours, repeated twice | Not specifically reported for pure this compound | 2.8 | [6] |

Purification Protocols

Following extraction, a multi-step chromatographic purification process is typically required to isolate this compound to a high degree of purity.

Column chromatography is a standard technique for the initial fractionation of the crude extract.

Experimental Protocol:

-

Stationary Phase: Silica gel or Sephadex LH-20 is commonly used as the stationary phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel, which is then loaded onto the column.

-

Elution: A solvent gradient is employed to separate the components of the extract. A typical gradient might start with a non-polar solvent (e.g., n-hexane) and gradually increase in polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

For obtaining high-purity this compound, preparative HPLC is often the final purification step.

Experimental Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water, often with a small percentage of acetic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase.

-

Injection and Elution: The this compound-containing fractions from column chromatography are dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. The elution is monitored using a UV detector.

-

Fraction Collection and Analysis: The peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and mass spectrometry.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Selaginella tamariscina.

This compound's Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the ERK/MAPK and NF-κB pathways. The diagram below illustrates this mechanism.

Conclusion

This compound is a promising natural product with significant therapeutic potential. Selaginella tamariscina stands out as a key natural source for its isolation. The methodologies outlined in this guide, from advanced extraction techniques like UAILE to multi-step chromatographic purification, provide a solid foundation for researchers to obtain high-purity this compound for further investigation. Understanding its mechanism of action, particularly its inhibitory effects on the ERK/MAPK and NF-κB signaling pathways, is crucial for its development as a potential therapeutic agent for inflammatory diseases. This guide serves as a comprehensive resource for the scientific community engaged in the research and development of this compound-based therapeutics.

References

- 1. Ultrasonic-Assisted Ionic Liquid Extraction of Two Biflavonoids from Selaginella tamariscina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Constituents of Selaginella tamariscina [yakhak.org]

- 3. Biflavonoids Isolated from Selaginella tamariscina and Their Anti-Inflammatory Activities via ERK 1/2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. researchgate.net [researchgate.net]

- 6. Selaginella tamariscina extract suppresses TPA-induced invasion and metastasis through inhibition of MMP-9 in human nasopharyngeal carcinoma HONE-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Structural Elucidation of Hinokiflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinokiflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the pivotal moments in its history: its initial discovery and the subsequent elucidation of its complex chemical structure. We will detail the early isolation techniques, the classical chemical degradation methods that provided the first structural clues, and the modern spectroscopic analyses that ultimately confirmed its constitution as a unique C-O-C type biflavonoid. This document aims to serve as a comprehensive resource, consolidating key experimental protocols and quantitative data to support ongoing research and development efforts centered on this promising natural product.

Discovery and Initial Isolation

This compound was first discovered in 1958 by Japanese chemists Tatsuo Kariyone and Tokunosuke Sawada.[1][2][3] It was isolated from the leaves of the Japanese cypress, Chamaecyparis obtusa, a plant deeply rooted in the culture and traditional medicine of Japan.[1][2][4]

Natural Sources

While first identified in Chamaecyparis obtusa, this compound has since been isolated from a variety of other plant species, including those from the genera Rhus, Juniperus, and Selaginella.[5]

Early Isolation Protocol

Caption: General experimental workflow for the isolation of this compound.

Chemical Structure Elucidation: A Journey of Deduction

The determination of this compound's chemical structure was a multi-step process that combined classical chemical degradation techniques with emerging spectroscopic methods. A year after its discovery, the complete structure was proposed by Fukui and Kawano.[1][2]

Initial Characterization and Chemical Properties

Initial studies established this compound as a biflavonoid, a class of compounds composed of two flavonoid units linked together. The molecular formula was determined to be C30H18O10. Early chemical tests, such as reactions with magnesium and hydrochloric acid (Shinoda test), indicated the presence of a flavonoid backbone.

Chemical Degradation: Unveiling the Building Blocks

A key step in the early structure elucidation was the use of chemical degradation techniques to break down the complex biflavonoid into its smaller, more easily identifiable components. One such powerful method employed was potash fusion.

Experimental Protocol: Potash Fusion

-

Sample Preparation: A small amount of purified this compound is mixed with an excess of solid potassium hydroxide (potash).

-

Fusion: The mixture is heated to a high temperature (typically 250-300 °C) in a nickel or iron crucible until it melts and the reaction is complete.

-

Work-up: The cooled reaction mixture is dissolved in water and acidified.

-

Extraction: The acidic solution is extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the degradation products.

-

Analysis: The extracted compounds are then separated and identified using techniques such as chromatography and comparison with authentic samples.

The potash fusion of this compound yielded two primary degradation products: p-hydroxybenzoic acid and phloroglucinol .[5]

Caption: Chemical degradation of this compound into its constituent phenolic acids.

This result was crucial as it suggested that the individual flavonoid units of this compound were likely derived from apigenin, a common flavone that possesses a phloroglucinol A-ring and a p-hydroxyphenyl B-ring.

The Nature of the Linkage: A C-O-C Bridge

With the basic flavonoid skeletons identified, the next challenge was to determine how the two apigenin units were linked. The molecular formula and the degradation products pointed towards a dimeric structure. Further chemical and spectroscopic analysis revealed a C-O-C (ether) linkage, distinguishing this compound from the more common C-C linked biflavonoids like amentoflavone.

Spectroscopic Confirmation: The Power of NMR and Mass Spectrometry

The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provided the definitive evidence for the proposed structure of this compound.

2.4.1. Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry confirms the molecular formula C30H18O10. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that provide clues about the connectivity of the two flavonoid units. The fragmentation often involves the cleavage of the ether bond and subsequent fragmentation of the individual apigenin moieties.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C30H18O10 |

| Exact Mass | 538.0900 |

| Key MS/MS Fragments | Cleavage of the ether linkage, retro-Diels-Alder fragmentation of the flavonoid rings. |

2.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the precise determination of the connectivity and stereochemistry.

Table 2: Representative ¹H and ¹³C NMR Data of this compound (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| Apigenin Unit 1 | ||

| 2 | 164.2 | |

| 3 | 102.9 | 6.89 (s) |

| 4 | 182.1 | |

| 5 | 161.5 | |

| 6 | 99.4 | 6.20 (d, J=2.1) |

| 7 | 164.5 | |

| 8 | 94.7 | 6.48 (d, J=2.1) |

| 1' | 121.3 | |

| 2', 6' | 128.4 | 7.92 (d, J=8.8) |

| 3', 5' | 116.1 | 6.94 (d, J=8.8) |

| 4' | 161.3 | |

| Apigenin Unit 2 | ||

| 2'' | 163.7 | |

| 3'' | 102.8 | 6.78 (s) |

| 4'' | 182.0 | |

| 5'' | 157.4 | |

| 6'' | 109.1 | 6.76 (s) |

| 7'' | 162.2 | |

| 8'' | 98.9 | 6.45 (s) |

| 1''' | 122.9 | |

| 2''', 6''' | 128.9 | 7.90 (d, J=8.7) |

| 3''', 5''' | 116.0 | 6.92 (d, J=8.7) |

| 4''' | 161.2 |

Note: This is a representative table compiled from various sources and minor variations in chemical shifts may be observed due to differences in experimental conditions.

The interpretation of 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) is crucial for unambiguously assigning all the proton and carbon signals and confirming the ether linkage between the two apigenin units.

Caption: Logical flow of the chemical structure elucidation of this compound.

Biosynthesis of this compound

The biosynthesis of biflavonoids, including this compound, is believed to occur through the oxidative coupling of two flavonoid monomers.[5] In the case of this compound, this involves the coupling of two apigenin units. This reaction is likely catalyzed by peroxidase or phenolase enzymes within the plant. The specific regioselectivity of the coupling to form the characteristic ether linkage of this compound is an area of ongoing research.

Conclusion

The discovery and chemical structure elucidation of this compound represent a classic example of natural product chemistry, showcasing the power of a combined approach of chemical degradation and modern spectroscopic techniques. From its initial isolation from the leaves of the Japanese cypress to the definitive confirmation of its unique C-O-C linked biflavonoid structure, the journey of this compound has paved the way for extensive research into its biological activities. This technical guide provides a foundational understanding of the key experimental and analytical milestones that have shaped our knowledge of this important natural compound, offering a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Hinokiflavone Derivatives: A Technical Guide to Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinokiflavone and its derivatives, a class of C-O-C type biflavonoids, are naturally occurring polyphenolic compounds predominantly found in gymnosperms and some club mosses. These molecules have garnered significant scientific interest due to their diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, their biosynthetic origins, and detailed methodologies for their extraction, isolation, and quantitative analysis. Furthermore, it elucidates the key signaling pathways modulated by these compounds, offering insights for drug discovery and development.

Natural Occurrence of this compound and Its Derivatives

This compound and related biflavonoids are not ubiquitously distributed in the plant kingdom; their presence is a characteristic feature of specific plant families. The primary sources of these compounds are species within the Cupressaceae, Selaginellaceae, and Podocarpaceae families. This compound was first isolated from the leaves of the Japanese cypress, Chamaecyparis obtusa[1].

The quantitative distribution of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant, and even the geographical location of its collection[2]. Needles and leaves generally exhibit higher concentrations of these biflavonoids compared to other plant parts like cones or stems[2].

Table 1: Quantitative Occurrence of this compound and Related Biflavonoids in Various Plant Species

| Derivative | Plant Species | Plant Part | Concentration (µg/g dry weight) | Reference |

| This compound | Juniperus communis | Needles | Not explicitly quantified, but present | [2] |

| Juniperus oxycedrus | Needles | Not explicitly quantified, but present | [2] | |

| Amentoflavone | Juniperus communis | Needles | 2965.49 ± 437.62 | [2] |

| Juniperus oxycedrus | Needles | 3014.88 ± 68.06 | [2] | |

| Selaginella nothohybrida | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |

| Selaginella lepidophylla | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |

| Selaginella pallescens | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |

| Selaginella reflexa | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |

| Robustaflavone | Selaginella nothohybrida | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] |

| Selaginella lepidophylla | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |

| Selaginella pallescens | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |

| Selaginella reflexa | Whole plant | 0.35 - 1.79 mg/g (as a major component) | [2] | |

| Cupressuflavone | Juniperus communis | Needles | Present, but less abundant than amentoflavone | [2] |

| Juniperus oxycedrus | Needles | Present, but less abundant than amentoflavone | [2] | |

| Bilobetin | Juniperus communis | Needles | Present, but less abundant than amentoflavone | [2] |

Biosynthesis of this compound Derivatives

The biosynthesis of this compound and its derivatives is an extension of the general flavonoid pathway, which originates from the shikimate and phenylpropanoid pathways[3]. The formation of the characteristic biflavonoid structure is believed to occur through the oxidative coupling of two flavonoid monomer units[3][4]. In the case of this compound, this involves the dimerization of two apigenin molecules.

While the precise enzymatic machinery responsible for the C-O-C ether linkage in this compound has not been fully elucidated, it is hypothesized to be catalyzed by cytochrome P450 enzymes or laccases, which are known to mediate oxidative coupling reactions in the biosynthesis of other biaryl natural products[5].

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of biflavonoids in four Mexican species of Selaginella by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Biftavonoids. Part-II. Oxidative Coupling of Phenolic Ketones with FeCI8-DMF : Proof for Inter-flavonyl Linkage [zenodo.org]

- 5. chemrxiv.org [chemrxiv.org]

Hinokiflavone: A Comprehensive Pharmacological Profile and Examination of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinokiflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile and biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Pharmacological Profile

This compound is a C-O-C type biflavonoid, structurally composed of two apigenin units linked by an ether bond.[1] It has been isolated from various plant species, including those of the Selaginella, Juniperus, and Rhus genera.[2][3] The pharmacological properties of this compound are extensive, encompassing anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral effects.[3][4][5] Its mechanisms of action are multifaceted, involving the modulation of numerous signaling pathways and the inhibition of key enzymes.

Pharmacokinetics:

Studies in rats have provided initial insights into the pharmacokinetic profile of this compound. Following administration, this compound is extensively metabolized, with major biotransformation pathways including the cleavage of the ether linkage, hydrogenation, and hydrolysis.[6] Phase II metabolism involves conjugation with amino acids, acetylation, and glucuronidation.[6] A pharmacokinetic study in rats determined the elimination half-life (t1/2) of this compound to be approximately 6.10 ± 1.86 hours.[7] The area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC0–∞) was found to be 2541.93 ± 529.85 h·ng/mL.[7] These findings suggest a moderate rate of elimination and reasonable systemic exposure.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, which have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its potency across different biological targets.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit cell migration and invasion.[4][5]

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 27.92 | 24 | [2] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 24.91 | 48 | [2] |

| TE14 | Esophageal Squamous Cell Carcinoma | 26.21 | 24 | [2] |

| TE14 | Esophageal Squamous Cell Carcinoma | 22.07 | 48 | [2] |

| A375 | Melanoma | 7-11 (as WG020) | 72 | [5][8] |

| CHL-1 | Melanoma | 7-11 (as WG020) | 72 | [5][8] |

| B16-F10 | Melanoma | 7-11 (as WG020) | 72 | [5][8] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | - | [4] |

| HepG2 | Hepatocellular Carcinoma | Not specified | - | [4] |

| VERO (non-tumoral) | Kidney epithelial | 25 (as WG020) | 72 | [5][8] |

| LO2 (non-tumoral) | Liver | 25 (as WG020) | 72 | [5][8] |

Antiprotozoal Activity

This compound has also shown promise as an antiprotozoal agent, exhibiting activity against clinically relevant parasites.

Table 2: Antiprotozoal Activity of this compound (IC50 Values)

| Organism | Disease | IC50 (µM) | Reference |

| Leishmania donovani | Leishmaniasis | 2.9 | [5] |

| Plasmodium falciparum | Malaria | 2.3 | [5] |

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against cellular damage induced by oxidative stress.

Table 3: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Reference |

| DPPH radical scavenging | Not specified | [9] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

PI3K/AKT/mTOR Signaling Pathway

This compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[2][8]

References

- 1. Honokiol Decreases Lung Cancer Metastasis through Inhibition of the STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. STAT3 and HIF1α cooperatively activate HIF1 target genes in MDA-MB-231 and RCC4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts dual regulation on apoptosis and pyroptosis via the SIX4/Stat3/Akt pathway to alleviate APAP-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Hinokiflavone: A Multifaceted Inhibitor of Cancer Cell Proliferation and Metastasis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hinokiflavone, a naturally occurring biflavonoid, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This document provides a comprehensive technical overview of the molecular pathways targeted by this compound in cancer cells, supported by quantitative data and detailed experimental methodologies. This compound's anti-neoplastic effects are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis. These actions are orchestrated through the modulation of key signaling pathways, including the ERK1-2/p38/NF-κB, STAT3, Akt/NF-κB, and JNK pathways, as well as its unique function as an inhibitor of the SUMO-specific protease 1 (SENP1). This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a combination of mechanisms that ultimately lead to the suppression of tumor growth and progression. These core mechanisms include the induction of apoptosis, arrest of the cell cycle at critical checkpoints, and inhibition of metastatic processes.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines.[1][2] This programmed cell death is primarily initiated through the intrinsic mitochondrial pathway, characterized by several key molecular events:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.

-

Mitochondrial Disruption and Cytochrome c Release: The altered Bax/Bcl-2 balance results in the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1][3]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspase enzymes, including caspase-3 and caspase-9, which are the executioners of apoptosis.[1][4]

-

Generation of Reactive Oxygen Species (ROS): this compound has been shown to induce the production of reactive oxygen species (ROS) within cancer cells, which can further contribute to mitochondrial-mediated apoptosis.[3][5]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle in cancer cells, preventing their proliferation. It has been observed to cause cell cycle arrest at two distinct phases:

-

G0/G1 Phase Arrest: In hepatocellular carcinoma cells, this compound induces arrest in the G0/G1 phase of the cell cycle.[1][6] This is associated with the upregulation of the tumor suppressor proteins p53 and p21.[1][6]

-

G2/M Phase Arrest: In chronic myeloid leukemia cells, this compound treatment leads to an accumulation of cells in the G2/M phase, which is mediated by the upregulation of p21 and downregulation of Cdc2.[4][7]

Inhibition of Metastasis

A key aspect of this compound's anti-cancer activity is its ability to inhibit the metastatic cascade, which is the primary cause of cancer-related mortality. This is achieved through:

-

Downregulation of Matrix Metalloproteinases (MMPs): this compound significantly reduces the expression and activity of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[1][8]

-

Modulation of the Epithelial-to-Mesenchymal Transition (EMT): In breast cancer cells, this compound has been shown to inhibit migration and invasion by modulating the EMT process. This involves the upregulation of E-cadherin and downregulation of N-cadherin.[2]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are a consequence of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

Inhibition of Pro-Survival and Proliferative Pathways

-

ERK1-2/p38/NF-κB Pathway: this compound has been shown to interfere with the ERK1-2/p38/NF-κB signaling pathway, which is centrally involved in cancer cell proliferation, survival, and inflammation.[1][8][9]

-

Akt/NF-κB Pathway: In laryngeal cancer, extracts containing this compound have been found to inhibit the Akt/NF-κB signaling pathway, leading to reduced cell migration and induction of apoptosis.[10]

-

STAT3 Pathway: The same extracts were also shown to inhibit the STAT3 signaling pathway, which is a critical regulator of tumor cell survival and proliferation.[10]

Activation of Apoptotic Pathways

-

JNK Pathway: In hepatocellular carcinoma, this compound activates the c-Jun N-terminal kinase (JNK) pathway, which is a key mediator of stress-induced apoptosis.[1][6] This activation is linked to the generation of mitochondrial ROS.[6]

Inhibition of SENP1 and Modulation of Pre-mRNA Splicing

A unique mechanism of action of this compound is its ability to inhibit SUMO-specific protease 1 (SENP1).[1][8] SENP1 is an enzyme that removes SUMO (Small Ubiquitin-like Modifier) from target proteins, a process known as deSUMOylation. By inhibiting SENP1, this compound leads to the accumulation of SUMOylated proteins, which has several downstream consequences:

-

Modulation of p53 Activity: SENP1 is a regulator of the tumor suppressor protein p53. Inhibition of SENP1 by this compound can lead to the activation of p53 and the subsequent expression of its target gene, p21, contributing to cell cycle arrest.[1][10]

-

Alteration of Pre-mRNA Splicing: this compound has been identified as a modulator of pre-mRNA splicing by affecting the assembly and function of the spliceosome complex.[1]

Quantitative Data

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| HeLa | Cervical Cancer | ~35.4 (19.0 µg/mL) | Not Specified | [1] |

| U251 | Glioma | ~55.5 (29.8 µg/mL) | Not Specified | [1] |

| MCF-7 | Breast Cancer | ~73.2 (39.3 µg/mL) | Not Specified | [1] |

| HT29 | Colorectal Cancer | 15-40 | Not Specified | [1] |

| HCT116 | Colorectal Cancer | 15-40 | Not Specified | [1] |

| CT26 | Colorectal Cancer | 15-40 | Not Specified | [1] |

| A375 | Melanoma | Not Specified | Not Specified | [5] |

| B16 | Melanoma | Not Specified | Not Specified | [5] |

| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | [2] |

| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Not Specified | [1] |

| HONE-1 | Nasopharyngeal Carcinoma | Not Specified | Not Specified | [1] |

| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | [4] |

| KB | Nasopharyngeal Cancer | ~7.4 (4 µg/mL) | Not Specified | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.1%.

-

Replace the medium in the wells with the this compound dilutions and control medium (with and without DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins (e.g., Bax, Bcl-2, caspases, p53, p21, MMPs, and signaling pathway components) following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow.

Caption: this compound-induced apoptotic pathway.

Caption: Inhibition of metastasis by this compound.

Caption: this compound's inhibition of SENP1 and its downstream effects.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF‐κB activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

Hinokiflavone: A Biflavonoid with Potent Anti-Inflammatory and Antioxidant Properties

A Technical Guide for Researchers and Drug Development Professionals

Hinokiflavone, a naturally occurring biflavonoid found in plants such as Selaginella tamariscina and Juniperus phoenicea, has emerged as a promising therapeutic candidate due to its significant anti-inflammatory and antioxidant activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying these properties, supported by available quantitative data and detailed experimental methodologies.

Core Anti-Inflammatory and Antioxidant Mechanisms

This compound exerts its pharmacological effects through the modulation of key signaling pathways and direct molecular interactions. Its dual capacity to mitigate inflammation and oxidative stress positions it as a molecule of interest for the development of novel therapeutics for a range of pathologies, including chronic inflammatory diseases and conditions associated with oxidative damage.

Anti-Inflammatory Properties

This compound's anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By interfering with these pathways, this compound effectively suppresses the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and IL-8.[2][4]

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation.[5] this compound has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[2][6] This inhibition can occur through the prevention of IκB degradation, which otherwise allows for the translocation of NF-κB to the nucleus.[5]

MAPK Pathway Modulation: The MAPK signaling pathways, including ERK1/2, p38, and JNK, are crucial in transducing extracellular signals to cellular responses, including inflammation.[3] this compound has been demonstrated to interfere with the phosphorylation of key proteins in these pathways. For instance, it can activate JNK and p38 MAPK signaling while inhibiting the MEK/ERK pathway in certain cell types.[3] This modulation helps to regulate the inflammatory response.

Antioxidant Properties

This compound's antioxidant activity is attributed to both direct radical scavenging and the enhancement of endogenous antioxidant defense systems.[7][8] This dual action helps to protect cells from damage induced by reactive oxygen species (ROS).

Direct Radical Scavenging: As a phenolic compound, this compound can directly scavenge free radicals, such as those measured in DPPH and ABTS assays.[7][9] The structure of biflavonoids, with their multiple hydroxyl groups, contributes to their potent antioxidant capacity.[10]

Nrf2 Pathway Activation: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[11][12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1.[13] Oxidative stress or induction by molecules like this compound can lead to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[12] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to neutralize ROS.[13][14]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of this compound.

Table 1: Anti-Inflammatory Activity of this compound

| Assay/Model | Target/Mediator | Effect | IC50/Concentration | Reference |

| Chronic Myeloid Leukemia (K562) Cells | Cell Proliferation | Inhibition | IC50: 8.84 ± 1.62 µM (48h) | [3] |

| Methicillin-resistant Staphylococcus aureus | Caseinolytic protease P (ClpP) | Inhibition | IC50: 34.36 mg/mL | [15] |

Table 2: Antioxidant Activity of this compound

| Assay | Effect | EC50/IC50 | Reference |

| DPPH Radical Scavenging | Scavenging Activity | EC50 = 0.18 mg/mL (for 80% methanol root extracts containing this compound) | [7] |

| ABTS Radical Scavenging | Scavenging Activity | EC50 = 0.55 mg/mL (for 80% methanol root extracts containing this compound) | [7] |

Table 3: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| HeLa | Cervical Cancer | 19.0 µg/mL | [2][4] |

| U251 | Glioma | 29.8 µg/mL | [2][4] |

| MCF-7 | Breast Cancer | 39.3 µg/mL | [2][4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its antioxidant properties.

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Caption: this compound's activation of the Nrf2 antioxidant pathway.

Caption: General workflow for in vitro antioxidant assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common protocols used to assess the anti-inflammatory and antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to evaluate the free radical scavenging ability of a compound.[9][16]

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare various concentrations of this compound in methanol.

-

A positive control, such as ascorbic acid or quercetin, should also be prepared in various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the this compound solution (or control/blank) to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[9]

-

Preparation of ABTS Radical Cation:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (or control/blank) to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

-

Cell Viability Assay (MTT or CCK-8)

These assays are used to assess the cytotoxic effects of a compound on cultured cells.[3]

-

Cell Culture:

-

Culture the desired cell line (e.g., RAW 264.7 macrophages for inflammation studies) in appropriate media and conditions.

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

Assay Procedure (MTT example):

-

After the treatment period, add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

-

Measurement and Calculation:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

The IC50 value (the concentration that causes 50% inhibition of cell growth) can be calculated.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to measure the production of nitric oxide, a key inflammatory mediator, by cells.[4]

-

Cell Culture and Treatment:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specific time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include unstimulated and vehicle-treated controls.

-

-

Sample Collection:

-

After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

-

Griess Reaction:

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for a short period to allow for color development (a pink/magenta color indicates the presence of nitrite, a stable product of NO).

-

-

Measurement and Calculation:

-

Measure the absorbance at around 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

The inhibitory effect of this compound on NO production can then be determined.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its well-documented anti-inflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, underscores its multifaceted mechanism of action. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile for various human diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this promising natural compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids as Modulators of Nrf2 Signaling Pathway in Alleviating Cisplatin-Induced Organ Toxicity [scirp.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Hinokiflavone: A Biflavonoid with Therapeutic Potential in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. The pathological hallmarks of these disorders, such as protein misfolding and aggregation, oxidative stress, and chronic neuroinflammation, offer key targets for therapeutic intervention. Hinokiflavone, a naturally occurring biflavonoid, has emerged as a promising candidate due to its potent anti-inflammatory, antioxidant, and anti-amyloidogenic properties demonstrated in various biological systems. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound in neurodegenerative diseases, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While direct quantitative data for this compound in specific neurodegenerative models is still emerging, this guide leverages data from the closely related biflavonoid, amentoflavone, to provide a robust framework for future research and development.

Introduction: The Promise of Biflavonoids in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. While the specific etiologies vary, common underlying pathological mechanisms include neuroinflammation, oxidative stress, mitochondrial dysfunction, and the aggregation of misfolded proteins such as amyloid-beta (Aβ) and tau.[1] Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their neuroprotective effects.[2][3] Biflavonoids, which are dimers of flavonoid units, may offer enhanced therapeutic potential compared to their monomeric counterparts.[4]

This compound, a C-O-C type biflavonoid composed of two apigenin units, has been shown to possess a range of pharmacological activities, including anti-inflammatory and antioxidant effects.[4] While much of the research on this compound has focused on its anti-cancer properties, the underlying mechanisms of action, such as the modulation of key signaling pathways like NF-κB and MAPKs, are highly relevant to the pathology of neurodegenerative diseases.[4][5] This guide will explore these mechanisms in detail and provide the necessary technical information for researchers to investigate the therapeutic potential of this compound in this critical area.

Core Mechanisms of Action and Key Signaling Pathways

This compound is proposed to exert its neuroprotective effects through a multi-targeted approach, addressing several key pathological cascades in neurodegenerative diseases.

Anti-Inflammatory Effects: Modulation of Microglial Activation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases.[6] Activated microglia release a barrage of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This compound is hypothesized to suppress this inflammatory cascade by inhibiting key signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the inflammatory response.[7] In activated microglia, the canonical NF-κB pathway is triggered, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activity in other cell types, and a similar mechanism is proposed in microglia.[5]

Antioxidant Effects: Activation of the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Many flavonoids are known to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[9]

References

- 1. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound and Related C–O–C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis via activating mitochondrial ROS/JNK/caspase pathway and inhibiting NF-κB activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. primo.seattleu.edu [primo.seattleu.edu]

- 7. Role of Nuclear Factor Kappa B (NF-KB) Signalling in Neurodegenerative Diseases: An Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Potential of Hinokiflavone: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Antiviral Activity of Hinokiflavone Against Influenza and Other Viruses

Introduction

This compound, a naturally occurring biflavonoid found in a variety of plant species, has emerged as a promising candidate in the search for novel antiviral agents. This technical guide provides a comprehensive overview of the current state of research into the antiviral properties of this compound, with a particular focus on its activity against influenza viruses. This document is intended for researchers, scientists, and drug development professionals, and consolidates quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further investigation and development of this compound-based therapeutics.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize the available 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values, providing a clear comparison of its potency across different viral targets.

Table 1: In Vitro Inhibitory Activity of this compound Against Viral Enzymes

| Viral Target | Virus | Assay Type | IC50 | Reference |

| Neuraminidase (Sialidase) | Influenza A and B | Enzymatic Assay | Not explicitly stated in abstract, but inhibitory activity confirmed. | [1][2] |

| Reverse Transcriptase (RT) | HIV-1 | Enzymatic Assay | 65 µM | [3] |

| RNA-dependent RNA Polymerase (RdRp) | Dengue Virus 2 | Enzymatic Assay | 0.26 µM | [4][5] |

Table 2: Cell-Based Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | EC50/IC50 | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Not specified in secondary source | Not specified in secondary source | 10.51 µg/mL | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's antiviral activity.

Neuraminidase Inhibition Assay (Fluorometric)

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

-

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to measure enzyme activity.

-

Materials:

-

Influenza virus stock (e.g., A/H1N1, A/H3N2, Influenza B)

-

This compound (or other test compounds)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, a standardized amount of influenza virus, and the assay buffer. Include virus-only (no inhibitor) and buffer-only (no virus, no inhibitor) controls.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay evaluates the ability of a compound to protect cells from the virus-induced cell death.

-

Principle: Many viruses cause visible damage, or cytopathic effects, to the cells they infect. An effective antiviral compound will inhibit viral replication and thus reduce or prevent CPE.

-

Materials:

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

-

Virus stock

-

This compound (or other test compounds)

-

Cell culture medium

-

96-well clear microplates

-

Microscope

-

Cell viability dye (e.g., Crystal Violet, Neutral Red, or MTT)

-

-

Procedure:

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted this compound.

-

Infect the cells with a pre-determined amount of virus (multiplicity of infection, MOI). Include virus-infected/untreated controls and mock-infected/untreated controls.

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).

-

Visually assess the CPE in each well using a microscope.

-

Quantify cell viability using a suitable method. For example, with Crystal Violet staining:

-

Fix the cells with a solution like 4% formaldehyde.

-

Stain the adherent, viable cells with Crystal Violet solution.

-

Wash away the excess stain.

-

Solubilize the stain from the cells.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus control.

-

Determine the EC50 value from the dose-response curve.

-

Anti-HIV Reverse Transcriptase (RT) Assay

This enzymatic assay measures the inhibition of the HIV-1 reverse transcriptase enzyme.

-

Principle: This assay typically uses a non-radioactive ELISA-based method that detects the synthesis of DNA from an RNA template by RT.

-

Materials:

-

Recombinant HIV-1 RT

-

This compound

-

Reaction buffer containing a poly(A) template and oligo(dT) primers

-

Biotin-dUTP and dNTPs

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

96-well plates

-

-

Procedure:

-

The reaction is carried out in a 96-well plate coated with oligo(dT).

-

A mixture of the poly(A) template, this compound at various concentrations, and HIV-1 RT is added to the wells.

-

The reaction is initiated by adding the dNTP mix containing biotin-dUTP.

-

The plate is incubated to allow for DNA synthesis.

-

The newly synthesized biotinylated DNA strand binds to the oligo(dT) on the plate.

-

The wells are washed to remove unincorporated nucleotides.

-

Streptavidin-HRP is added, which binds to the biotinylated DNA.

-

After another wash, the HRP substrate is added, and the color development is measured spectrophotometrically.

-

The IC50 value is calculated based on the reduction in signal in the presence of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in influenza virus infection and the general workflows for antiviral assays.

Signaling Pathway

Influenza A virus infection has been shown to activate host cell signaling pathways such as the PI3K/Akt and MAPK pathways to support its replication. Flavonoids have been reported to counteract these effects.

Caption: Influenza A virus-activated PI3K/Akt and MAPK signaling pathways.

Experimental Workflows

The following diagrams illustrate the general workflows for the neuraminidase inhibition assay and the cytopathic effect reduction assay.

Caption: Workflow for a fluorometric neuraminidase inhibition assay.

Caption: Workflow for a cytopathic effect (CPE) reduction assay.

Conclusion and Future Directions

This compound demonstrates significant antiviral activity against a range of viruses, most notably through the inhibition of key viral enzymes such as influenza neuraminidase, HIV-1 reverse transcriptase, and dengue virus RNA-dependent RNA polymerase. The available quantitative data, while still somewhat limited, suggests that this compound and its derivatives warrant further investigation as potential broad-spectrum antiviral agents.

Future research should focus on:

-

Expanding the quantitative data: Determining the IC50 and EC50 values of this compound against a wider range of influenza strains, including recent clinical isolates and drug-resistant variants.

-

Elucidating the mechanism of action: While neuraminidase inhibition is a key mechanism against influenza, further studies are needed to fully understand its impact on other stages of the viral life cycle and its modulation of host signaling pathways.

-

In vivo efficacy and safety: Preclinical studies in animal models are essential to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective antiviral compounds.

This technical guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the antiviral potential of this compound into effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral effects of the fused tricyclic derivatives of indoline and imidazolidinone on ZIKV infection and RdRp activities of ZIKV and DENV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids [mdpi.com]

- 6. cognit.ca [cognit.ca]

Hinokiflavone's Impact on Matrix Metalloproteinases (MMPs) Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hinokiflavone, a naturally occurring biflavonoid, has demonstrated significant potential as a regulator of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases critically involved in the degradation of the extracellular matrix. Dysregulation of MMP expression is a hallmark of numerous pathological conditions, including cancer invasion and metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on MMP expression, with a focus on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to this compound and Matrix Metalloproteinases

This compound is a C-O-C type biflavonoid found in various plant species. It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Matrix metalloproteinases are a family of over 20 zinc-dependent proteases that play a pivotal role in tissue remodeling, cell migration, and angiogenesis. Their expression and activity are tightly regulated under physiological conditions. However, in pathological states such as cancer, their overexpression contributes to the breakdown of the basement membrane, facilitating tumor cell invasion and metastasis. Key MMPs implicated in cancer progression include MMP-2 (gelatinase A) and MMP-9 (gelatinase B).

This compound's Effect on MMP Expression: Quantitative Data Summary

This compound has been shown to downregulate the expression of key MMPs, particularly MMP-2 and MMP-9, in various cancer cell lines. While specific quantitative data from dose-response studies are dispersed across literature, the consistent observation is a significant, dose-dependent reduction in both the protein expression and enzymatic activity of these MMPs upon treatment with this compound.

| Cell Line | MMP(s) Affected | Observed Effect on Expression/Activity | Citation(s) |

| A375 and B16 Melanoma Cells | MMP-2, MMP-9 | Downregulation of expression. | [1][2] |

| MDA-MB-231 Breast Cancer Cells | MMP-2 | Remarkable decrease in MMP-2 positive cells. | [2] |

| HONE-1 Nasopharyngeal Carcinoma Cells | MMP-9 | Inhibition of expression and activity. | [3] |

| Esophageal Squamous Cell Carcinoma (ESCC) Cells | MMP-2, MMP-9 | Downregulation of protein expression. | [4] |

Signaling Pathways Modulated by this compound

The inhibitory effect of this compound on MMP expression is primarily attributed to its interference with key intracellular signaling pathways that regulate MMP gene transcription. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades are the principal targets.

The ERK/p38/NF-κB Signaling Pathway

This compound has been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38 MAPK. The activation of these kinases under pathological stimuli normally leads to the activation of the transcription factor NF-κB. By inhibiting the ERK/p38 axis, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of its target genes, including MMP-2 and MMP-9.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to assess the effect of this compound on MMP expression.

Cell Culture and this compound Treatment

-

Cell Lines: Human cancer cell lines known to express MMP-2 and MMP-9 (e.g., A375 melanoma, MDA-MB-231 breast cancer, HONE-1 nasopharyngeal carcinoma) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-